6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione

Catalog No.
S15677657
CAS No.
M.F
C7H10N2O2
M. Wt
154.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione

Product Name

6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione

IUPAC Name

7-methyl-6,7-diazaspiro[3.4]octane-5,8-dione

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C7H10N2O2/c1-9-6(11)7(3-2-4-7)5(10)8-9/h2-4H2,1H3,(H,8,10)

InChI Key

JUQGCZRFCCJIRW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CCC2)C(=O)N1

6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione is a heterocyclic compound characterized by its unique spirocyclic structure, which incorporates two nitrogen atoms within a spiro framework. The molecular formula for this compound is C8H12N2O3C_8H_{12}N_2O_3, indicating the presence of two carbonyl groups situated at the fifth and eighth positions of the spirocyclic system. This structural arrangement imparts distinctive chemical properties that are of interest in various fields such as medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to yield corresponding oxides or carboxylic acids, often using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert carbonyl functionalities into hydroxyl groups, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or carbonyl carbons, allowing for the introduction of various substituents.

These reactions make the compound a versatile intermediate in synthetic organic chemistry and medicinal applications.

Research into the biological activity of 6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione is ongoing. Preliminary studies suggest potential antimicrobial and anticancer properties, although specific molecular targets and mechanisms of action remain to be fully elucidated. The compound's unique structure may allow it to interact with biological macromolecules, influencing cellular processes and pathways.

The synthesis of 6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione typically involves multi-step organic reactions:

  • Cyclization Reactions: The formation of the spiro structure often requires cyclization of appropriate precursors under controlled conditions.
  • Use of Catalysts: Specific catalysts and solvents may be employed to optimize yield and purity during synthesis.
  • Purification Techniques: Common purification methods include recrystallization and chromatography to isolate the final product.

These synthetic routes are crucial for producing the compound in both laboratory and industrial settings.

6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione has several applications across different fields:

  • Medicinal Chemistry: It serves as a potential scaffold for developing new pharmaceuticals due to its unique structural features.
  • Material Science: The compound's distinctive properties make it useful in creating novel materials with specific functionalities.
  • Biochemical Research: It can be utilized in assays to study enzyme activities and interactions, contributing to our understanding of biological mechanisms.

Investigations into the interaction of 6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione with various biological targets are essential for understanding its pharmacological potential. Current research focuses on:

  • Binding Affinities: Determining how well the compound binds to specific receptors or enzymes.
  • Cellular Effects: Assessing how the compound influences cell signaling pathways and biological responses.
  • Toxicity Profiles: Evaluating any potential adverse effects associated with its use in biological systems.

These studies will provide insights into the safety and efficacy of this compound for therapeutic applications.

Several compounds share structural similarities with 6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5,7-Diazaspiro[3.4]octane-6,8-dioneContains a diazaspiro frameworkLacks methyl substitution at position six
2-Amino-5,7-diazaspiro[3.4]octane-6,8-dioneFeatures an amino group at position twoAlters chemical properties significantly
6-Methyl-4,7-diazaspiro[2.5]octan-8-oneSimilar spirocyclic structure but different nitrogen positioningExhibits distinct biological activity due to stereochemistry

The uniqueness of 6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione lies primarily in its specific arrangement of nitrogen atoms and carbonyl groups within its spiro structure, which may confer unique reactivity patterns and biological activities compared to these similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.074227566 g/mol

Monoisotopic Mass

154.074227566 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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